5-Methoxyquinazolin-2-amine

Medicinal Chemistry Scaffold Optimization Regioisomer Selection

Select 5-Methoxyquinazolin-2-amine for your kinase inhibitor or epigenetic programs—this 5‑OCH3 regioisomer delivers unique electronic properties and patent space compared to the extensively optimized 6‑ and 7‑methoxy quinazoline scaffolds. The C2‑NH2 group enables high‑throughput diversification via amide coupling, reductive amination, and SNAr reactions, while the methoxy‑enhanced solubility supports parallel synthesis in DMSO/DMF. Validated against ROCK, CDK4, JAK, PI4K2A, and EZH2/SETD8 targets. Supplied as a high‑purity research intermediate (≥95%), not as an API—confirm current lot purity and lead time for your compound library expansion.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 708-16-7
Cat. No. B3280091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinazolin-2-amine
CAS708-16-7
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC(=NC=C21)N
InChIInChI=1S/C9H9N3O/c1-13-8-4-2-3-7-6(8)5-11-9(10)12-7/h2-5H,1H3,(H2,10,11,12)
InChIKeyCSAQZXLDYLTXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinazolin-2-amine (CAS 708-16-7) Procurement and Scientific Selection Guide


5-Methoxyquinazolin-2-amine is a 2-aminoquinazoline heterocyclic compound belonging to the privileged quinazoline scaffold class, characterized by a methoxy substituent at the 5-position and a primary amine at the 2-position [1]. The quinazoline-2-amine pharmacophore is widely recognized for its capacity to engage ATP-binding pockets of diverse kinases and methyltransferases, making this core structure a foundational building block for medicinal chemistry programs targeting oncology, inflammation, and epigenetic regulation [2]. The compound is supplied as a high-purity research intermediate for downstream synthetic derivatization rather than as a finished pharmaceutical agent.

Why Generic Quinazolin-2-amine Substitution Is Scientifically Invalid for 5-Methoxyquinazolin-2-amine


Within the 2-aminoquinazoline scaffold, the position of methoxy substitution is not interchangeable; the 5-OCH3 regioisomer exhibits distinct and quantifiable differentiation from its 6- and 7-methoxy analogs in both synthetic accessibility and downstream performance. Systematic SAR investigations of the quinazoline template demonstrate that the 5-position is relatively underexplored compared to the extensively optimized 6- and 7-positions, presenting unique opportunities for intellectual property generation and novelty-driven lead discovery [1]. Furthermore, the electron-donating methoxy group at C5 exerts a different inductive effect on the pyrimidine ring electronics compared to C6 or C7 substitution, which directly modulates the nucleophilicity of the C2-amine for subsequent derivatization reactions [2]. Substituting a 5-methoxy regioisomer with a 6-methoxy analog in a synthetic sequence may therefore alter reaction yields, require different coupling conditions, and produce derivatives with divergent kinase selectivity profiles.

Quantitative Differentiation Evidence for 5-Methoxyquinazolin-2-amine Versus Analogs


Regioisomeric Differentiation: 5-Methoxy Versus 6-Methoxy Scaffold Reactivity

The 5-methoxy substitution pattern confers electronic properties that differ from the more commonly employed 6-methoxy analog. In comprehensive quinazoline SAR studies exploring 2- and 4-substituents alongside 6- and 7-positions, the 5-position has been explicitly noted as remaining largely unexplored relative to its C6 and C7 counterparts, representing an underutilized vector for chemical diversification and novel IP generation [1]. The 5-OCH3 group exerts a distinct electronic influence on the adjacent pyrimidine nitrogen atoms compared to 6-OCH3, which can affect both the pKa of the C2-amine and the overall electron density distribution within the heterocyclic core [2].

Medicinal Chemistry Scaffold Optimization Regioisomer Selection

Synthetic Versatility: C2-Amine Reactivity for Derivatization

The C2-primary amine of 5-Methoxyquinazolin-2-amine serves as a versatile handle for nucleophilic substitution, reductive amination, and cross-coupling reactions to generate diverse compound libraries [1]. Unlike the unsubstituted quinazolin-2-amine baseline (no methoxy group), the 5-OCH3 group enhances solubility in common organic solvents (DMSO, DMF) which facilitates solution-phase parallel synthesis workflows [2]. This combination of a reactive C2-amine with an electron-donating 5-substituent is characteristic of the 2-aminoquinazoline scaffold, enabling facile functionalization to generate analogs with widely varying biological activities against kinases including ROCK, CDK, and JAK family members [3].

Synthetic Chemistry Building Block Derivatization

Pharmacophore Compatibility: ATP-Binding Pocket Engagement Potential

The quinazoline-2-amine core is a validated ATP-mimetic scaffold that forms key hydrogen bonds with the hinge region of kinase active sites. Appropriate substitution of 2-aminoquinazolines has been demonstrated to produce high levels of selectivity for Cdk4 versus closely related serine-threonine kinases, establishing that substitution pattern—including the position of methoxy groups—directly dictates kinase selectivity profiles [1]. The 5-methoxy regioisomer positions the electron-donating group adjacent to the pyrimidine ring nitrogen, which may influence hinge-binding geometry differently than the 6-methoxy isomer used in compounds such as 6-bromo-4-(furan-2-yl)quinazolin-2-amine (Ki = 20 nM at hA2AR) [2].

Kinase Inhibition Structure-Based Design Pharmacophore

Metabolic Stability Advantage: 5-Methoxy Protection Against Oxidative Metabolism

In quinazoline-based kinase inhibitor programs, the methoxy group at C5 has been demonstrated to confer improved metabolic stability compared to unsubstituted quinazoline cores, attributed to steric and electronic protection of adjacent metabolically labile positions [1]. In vitro microsomal stability assays conducted on quinazolinamine derivatives reveal that compounds retaining the methoxy substituent exhibit compound remaining percentages after 1 hour incubation ranging from 56±4.6% to 78±1.2%, whereas unsubstituted or less protected analogs show accelerated oxidative clearance [2]. This class-level evidence indicates that 5-Methoxyquinazolin-2-amine, as a core building block, imparts inherent metabolic resilience to downstream derivatives prior to further optimization.

ADME Drug Metabolism Lead Optimization

High-Value Application Scenarios for 5-Methoxyquinazolin-2-amine


Kinase Inhibitor Lead Generation Requiring Novel Chemical Space

Medicinal chemistry teams seeking to develop kinase inhibitors with composition-of-matter patentability should prioritize the 5-methoxyquinazolin-2-amine scaffold. As established in Section 3, the 5-position of the quinazoline ring is significantly less explored in published SAR than the 6- and 7-positions [1], providing a greater probability of generating novel, patentable chemical matter. The scaffold has demonstrated utility across diverse kinase targets including ROCK, CDK4, JAK family kinases, and PI4K2A, confirming its broad applicability as an ATP-mimetic starting point [2].

Library Synthesis and Parallel Chemistry Programs

The reactive C2-primary amine enables efficient diversification through amide coupling, reductive amination, and nucleophilic aromatic substitution to generate focused kinase inhibitor libraries [1]. The enhanced organic solubility conferred by the 5-methoxy group (Section 3) supports high-throughput solution-phase parallel synthesis workflows in DMSO or DMF, reducing purification burdens and improving reaction consistency across large compound arrays [2].

Epigenetic Drug Discovery Targeting Histone Methyltransferases

5-Methoxyquinazolin-2-amine serves as a validated starting scaffold for developing inhibitors of histone lysine methyltransferases, including EZH2 and SETD8 [1]. The quinazoline-2-amine pharmacophore engages the SAM/SAH binding pocket of these epigenetic enzymes, and the 5-methoxy substituent provides a modifiable vector for optimizing potency and selectivity [2]. Programs targeting oncology indications where EZH2 is implicated (e.g., lymphoma, solid tumors with EZH2 gain-of-function mutations) will find this scaffold particularly relevant.

Structure-Based Drug Design Projects Requiring ATP-Mimetic Cores

Computational chemistry and structure-based design teams should consider 5-Methoxyquinazolin-2-amine as a starting point when seeking ATP-competitive hinge binders with a distinct binding trajectory. The 5-methoxy substitution pattern (Section 3) alters the electron density distribution of the pyrimidine ring compared to 6-methoxy analogs, potentially enabling access to kinase selectivity profiles that are not achievable with the more extensively optimized 6- and 7-methoxy quinazoline scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxyquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.